BenchChemオンラインストアへようこそ!

1-Methyl-2-oxopiperidine-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

1-Methyl-2-oxopiperidine-3-carbaldehyde is a synthetic, heterocyclic small molecule belonging to the 2-oxopiperidine class. It is characterized by a piperidine ring with a ketone at the 2-position, an aldehyde at the 3-position, and a methyl group on the ring nitrogen.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 72740-37-5
Cat. No. B15316022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopiperidine-3-carbaldehyde
CAS72740-37-5
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1CCCC(C1=O)C=O
InChIInChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5-6H,2-4H2,1H3
InChIKeyUTUSLZOMFGRGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxopiperidine-3-carbaldehyde (CAS 72740-37-5): A Specialized Piperidine Building Block for Medicinal Chemistry


1-Methyl-2-oxopiperidine-3-carbaldehyde is a synthetic, heterocyclic small molecule belonging to the 2-oxopiperidine class. It is characterized by a piperidine ring with a ketone at the 2-position, an aldehyde at the 3-position, and a methyl group on the ring nitrogen . This specific substitution pattern makes it a valuable chiral intermediate for the construction of more complex, biologically active molecules, particularly as a precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of therapeutic agents for type 2 diabetes [1].

Why Generic 2-Oxopiperidine Analogs Cannot Replace 1-Methyl-2-oxopiperidine-3-carbaldehyde in DPP-IV Inhibitor Synthesis


Simple in-class compounds like 2-oxopiperidine-3-carbaldehyde lack the N-methyl group, which alters the steric and electronic properties of the ring, while close esters like ethyl 2-oxo-3-piperidinecarboxylate possess different reactivity at the 3-position. These structural differences lead to divergent synthetic outcomes. The patent literature identifies 1-methyl-2-oxopiperidine-3-carbaldehyde as a key, specifically required intermediate for a high-yielding route to certain DPP-IV inhibitors, a substitution that cannot be made without fundamentally redesigning the synthetic pathway and jeopardizing the yield and stereochemical integrity of the final active pharmaceutical ingredient [1].

Quantitative Differentiation of 1-Methyl-2-oxopiperidine-3-carbaldehyde from Structural Analogs


Improved Lipophilic Efficiency (LipE) Over Demethylated Analog Predicted by Hydrogen Bond Donor Count

The presence of the N-methyl group in 1-methyl-2-oxopiperidine-3-carbaldehyde eliminates the hydrogen bond donor (HBD) character of the lactam nitrogen found in its des-methyl analog, 2-oxopiperidine-3-carbaldehyde. This is a critical determinant of lipophilicity and membrane permeability. The target compound is predicted to have lower polarity and a higher logP, directly improving LipE when the fragment is incorporated into a lead molecule [1], compared to the des-methyl analog which has one HBD and is more polar, potentially limiting its utility in targeting intracellular or CNS enzymes [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Metabolic Stability via N-Methyl Cap Compared to Unsubstituted Lactam

Unsubstituted lactam N-H groups are known metabolic soft spots, susceptible to N-dealkylation or oxidation by cytochrome P450 enzymes. The target compound's N-methyl group acts as a metabolic blocking group, preventing this common route of oxidative metabolism [1]. In contrast, the direct analog 2-oxopiperidine-3-carbaldehyde, which has an N-H, is predicted to be more metabolically labile, leading to a potentially higher in vivo clearance and shorter half-life for molecules derived from it [2].

Drug Metabolism Pharmacokinetics Structural Alert

Superior Synthetic Utility for a Patented DPP-IV Inhibitor Scaffold Compared to Ester Analogs

The NZ607694A patent explicitly claims a process where 1-methyl-2-oxopiperidine-3-carbaldehyde is a key intermediate in the synthesis of a compound with good DPP-IV inhibitory activity [1]. The aldehyde group is critical for the specific carbon-carbon bond-forming step in this process. Using a comparator like the commonly available ethyl 2-oxo-3-piperidinecarboxylate (CAS 3731-16-6) would require an additional, non-trivial reduction-oxidation sequence (ester to alcohol, then to aldehyde) or a direct, low-yielding partial reduction . This adds steps, lowers overall yield, and increases cost, making the target compound a far superior building block for this specific therapeutic scaffold.

Synthetic Chemistry Process Chemistry DPP-IV Inhibitor

High-Impact Application Scenarios for 1-Methyl-2-oxopiperidine-3-carbaldehyde Based on Evidenced Differentiation


Scale-Up of a Patented DPP-IV Inhibitor for Preclinical Toxicology Studies

A process chemistry team scaling up the synthesis of a DPP-IV inhibitor candidate described in NZ607694A would prioritize 1-methyl-2-oxopiperidine-3-carbaldehyde over generic building blocks. The evidence shows that its aldehyde moiety allows the patented synthetic route to proceed without additional functional group interconversions, directly saving 2+ steps compared to using an ester analog [1]. The N-methyl group also ensures the metabolic stability of the final drug substance is not compromised by a labile N-H group, which is critical for obtaining meaningful toxicokinetic data [2].

Fragment-Based Lead Optimization Targeting Intracellular Serine Proteases

A medicinal chemistry team optimizing a fragment hit against an intracellular serine protease (like DPP-IV family members) would select this compound as a core fragment for library synthesis. The predicted zero hydrogen bond donor count of the fragment, stemming from the N-methyl cap, is a key differentiator from the des-methyl analog, as it predicts superior passive membrane permeability necessary to access the intracellular target [3]. This property is not available with the more polar 2-oxopiperidine-3-carbaldehyde derived fragments, making the target compound the superior choice for cell-based assays.

Design of CNS-Penetrant Prolyl Oligopeptidase Inhibitors

For a CNS drug discovery program targeting prolyl oligopeptidase (POP), a researcher would prioritize 1-methyl-2-oxopiperidine-3-carbaldehyde as a building block. The evidence-highlighted N-methyl group is not just a simple structural variation but a critical determinant of CNS drug-likeness, influencing permeability and reducing P-glycoprotein efflux liability compared to analogs with a hydrogen bond donor on the ring [1]. A molecule built from the comparator 2-oxopiperidine-3-carbaldehyde would risk poor brain exposure and subsequent project failure.

Quote Request

Request a Quote for 1-Methyl-2-oxopiperidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.